molecular formula C10H12O2 B12796436 3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one CAS No. 343852-61-9

3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one

Cat. No.: B12796436
CAS No.: 343852-61-9
M. Wt: 164.20 g/mol
InChI Key: XOJYIVGHNWZTBH-UHFFFAOYSA-N
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Description

3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one is a complex organic compound known for its unique structure and significant biological activities. It is also referred to as xanthatin and is derived from the plant Xanthium strumarium . This compound has garnered attention due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the furan ring . The reaction conditions typically include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, particularly from the leaves of Xanthium strumarium. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted furan compounds .

Scientific Research Applications

3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one involves the inhibition of key enzymes and signaling pathways. It inhibits the activity of 5-lipoxygenase, an enzyme involved in the inflammatory response, and induces apoptosis in cancer cells by targeting the vascular endothelial growth factor receptor (VEGFR) pathway . This leads to the suppression of tumor growth and proliferation.

Properties

CAS No.

343852-61-9

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-methylidene-4,5,6,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one

InChI

InChI=1S/C10H12O2/c1-7-8-5-3-2-4-6-9(8)12-10(7)11/h4,6,8-9H,1-3,5H2

InChI Key

XOJYIVGHNWZTBH-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCCC=CC2OC1=O

Origin of Product

United States

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